Cas no 1554932-66-9 (1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine)

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-2971708
- AKOS021564010
- 1554932-66-9
- 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine, 1-(1,1-dimethylethyl)-4,5-dihydro-
-
- MDL: MFCD26026120
- インチ: 1S/C7H15N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H2,1-3H3,(H2,8,9)
- InChIKey: NDWKKEQSTDZTHY-UHFFFAOYSA-N
- SMILES: N1(CCC(N)=N1)C(C)(C)C
計算された属性
- 精确分子量: 141.126597491g/mol
- 同位素质量: 141.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- 密度みつど: 1.07±0.1 g/cm3(Predicted)
- Boiling Point: 214.4±23.0 °C(Predicted)
- 酸度系数(pKa): 6.84±0.20(Predicted)
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2971708-10g |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95% | 10g |
$3131.0 | 2023-09-06 | |
Enamine | EN300-2971708-1g |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95% | 1g |
$728.0 | 2023-09-06 | |
Enamine | EN300-2971708-2.5g |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-2971708-1.0g |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
Enamine | EN300-2971708-0.05g |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95.0% | 0.05g |
$168.0 | 2025-03-19 | |
Enamine | EN300-2971708-0.5g |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95.0% | 0.5g |
$569.0 | 2025-03-19 | |
Aaron | AR028TQV-100mg |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95% | 100mg |
$372.00 | 2025-02-17 | |
Aaron | AR028TQV-2.5g |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95% | 2.5g |
$1989.00 | 2023-12-15 | |
Aaron | AR028TQV-50mg |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95% | 50mg |
$256.00 | 2025-02-17 | |
1PlusChem | 1P028TIJ-50mg |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine |
1554932-66-9 | 95% | 50mg |
$262.00 | 2024-06-20 |
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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10. Caper tea
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amineに関する追加情報
Comprehensive Guide to 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine (CAS No. 1554932-66-9): Properties, Applications, and Market Insights
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine (CAS No. 1554932-66-9) is a specialized organic compound belonging to the pyrazole derivative family. Its unique molecular structure, featuring a tert-butyl group and a dihydropyrazole core, makes it a valuable intermediate in pharmaceutical and agrochemical research. This compound has gained significant attention due to its potential applications in drug discovery and material science, aligning with current trends in green chemistry and sustainable synthesis.
The chemical properties of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine include a molecular weight of 155.24 g/mol and a purity typically exceeding 97%. Its amine functionality allows for versatile chemical modifications, making it a crucial building block for heterocyclic compounds. Researchers often search for "pyrazole derivatives in drug design" or "amine-containing heterocycles," reflecting the growing interest in this compound's potential.
In pharmaceutical applications, 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine serves as a precursor for various biologically active molecules. Recent studies highlight its role in developing kinase inhibitors, particularly in oncology research where "targeted cancer therapies" are a major focus. The compound's structural features contribute to improved drug bioavailability and metabolic stability, addressing common challenges in medicinal chemistry.
The agrochemical industry utilizes 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine in developing novel crop protection agents. With increasing global demand for "sustainable pesticides" and "environmentally friendly herbicides," this compound offers opportunities for creating safer alternatives to traditional agrochemicals. Its molecular framework allows for the design of compounds with selective activity against pests while minimizing environmental impact.
Market analysis reveals growing demand for 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine across North America, Europe, and Asia-Pacific regions. The compound's supply chain has adapted to meet the needs of "custom synthesis services" and "contract research organizations." Current pricing trends reflect its status as a high-value intermediate, with purity and batch size being key determinants of cost.
From a synthetic chemistry perspective, 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine can be prepared through cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. Recent advancements in "flow chemistry techniques" and "catalytic processes" have improved the efficiency of its production, reducing waste generation and energy consumption—critical factors in modern "green synthesis" initiatives.
Quality control for 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine typically involves HPLC analysis, NMR spectroscopy, and mass spectrometry. The compound's stability profile makes it suitable for long-term storage under proper conditions, addressing common concerns about "chemical compound stability" and "storage requirements for research chemicals." Proper handling procedures ensure safety while maintaining compound integrity.
Future research directions for 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine include exploring its potential in "metal-organic frameworks" (MOFs) and "catalysis applications." The compound's ability to coordinate with metal ions opens possibilities in material science, particularly for developing novel porous materials with applications in gas storage and separation technologies—areas receiving significant attention in energy and environmental research.
For researchers sourcing 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine, important considerations include supplier reliability, batch-to-batch consistency, and available technical documentation. The compound's availability through "specialty chemical distributors" and "research chemical suppliers" has increased in recent years, though quality verification remains essential. Proper characterization data should accompany all purchases to ensure suitability for intended applications.
In conclusion, 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine (CAS No. 1554932-66-9) represents a versatile building block with growing importance in multiple scientific disciplines. Its applications span from pharmaceutical development to advanced materials, positioning it as a compound of interest in contemporary research. As synthetic methodologies advance and application areas expand, this pyrazole derivative will likely play an increasingly significant role in addressing current challenges in healthcare, agriculture, and sustainable technology development.
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